Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H24Cl2N2O2S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H20ClN2OS
- Molecular Weight : 320.85 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring in the structure is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The chloro and hexyloxy substitutions may enhance binding affinity to specific receptors involved in cellular signaling pathways.
Anticancer Activity
Compounds with similar structural features have been investigated for their anticancer potential. The thioether and imidazole moieties are often associated with cytotoxic effects against cancer cell lines.
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Scientific Research explored various substituted imidazole derivatives and their antimicrobial activities. The findings suggested that modifications in the hexyloxy group could enhance efficacy against Gram-positive bacteria .
- Anticancer Screening : A recent investigation into thioether-containing compounds demonstrated promising results in inhibiting cell proliferation in several cancer types. The study highlighted the importance of the substituents on the aromatic ring in modulating biological activity .
- Mechanistic Insights : Research has shown that imidazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. This mechanism may also be relevant for Ethanone derivatives, suggesting a potential for therapeutic applications .
Properties
IUPAC Name |
1-(3-chloro-4-hexoxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S.ClH/c1-2-3-4-5-10-22-16-7-6-13(11-14(16)18)15(21)12-23-17-19-8-9-20-17;/h6-7,11H,2-5,8-10,12H2,1H3,(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMDTYQAOCGTJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166904 |
Source
|
Record name | Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160518-38-7 |
Source
|
Record name | Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160518387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.